![molecular formula C11H11BrF3NO B2763853 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 401577-72-8](/img/structure/B2763853.png)

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

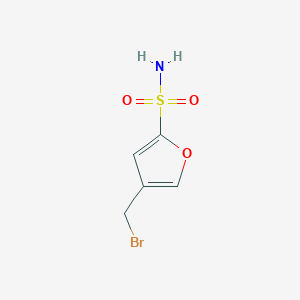

“2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide” is a biochemical used for proteomics research . Its molecular formula is C11H11BrF3NO and it has a molecular weight of 310.11 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom (Br), a trifluoromethyl group (CF3), and an amide group (CONH2) attached to a butane backbone .Scientific Research Applications

Urinary Metabolites and Anesthesia

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide is closely related to compounds used in anesthesia, such as halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). Research has identified urinary metabolites of halothane, including trifluoro-acetic acid, N-trifluoroacetyl-2-aminoethanol, and N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine, indicating the body's metabolic response to anesthesia and potential for hepatotoxicity. This insight is crucial for understanding the metabolism of related compounds and their safety profiles (Cohen et al., 1975).

Environmental and Human Exposure

Exposure to brominated compounds, including those similar to this compound, has been studied in various settings. For instance, organophosphate flame retardants and plasticizers in indoor environments, such as daycare centers, have been associated with human biomonitoring indicators, revealing exposure through air and dust. This research highlights the ubiquity of brominated compounds in our environment and potential health implications (Fromme et al., 2014).

Genotoxicity and Apoptosis

The genotoxicity and apoptosis potential of bromide, including compounds related to this compound, has been investigated in the context of environmental exposure. Studies have shown that residing near a bromide source can increase serum bromide levels, enhancing genotoxicity without detectable apoptosis. These findings suggest the need for careful monitoring and assessment of the toxicological effects of brominated compounds on human health (Nusair et al., 2019).

Neurological Effects

Exposure to solvents containing brominated compounds, such as 1-bromopropane, has been associated with neurological illness. Research has highlighted the neurotoxic effects of occupational exposure to such solvents, underscoring the importance of understanding the neurological impact of brominated chemicals for ensuring workplace safety and health (MMWR, 2008).

Safety and Hazards

“2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c1-2-8(12)10(17)16-9-6-4-3-5-7(9)11(13,14)15/h3-6,8H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSHRCARXLHQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)

![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2763777.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2763792.png)